molecular formula C16H21N3O2 B6576718 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide CAS No. 942697-82-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

Cat. No.: B6576718
CAS No.: 942697-82-7
M. Wt: 287.36 g/mol
InChI Key: APYADEPORNBWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide (CAS: 942697-82-7) is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol . Its structure features a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a 2-ethoxybenzamide group.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-21-15-8-6-5-7-14(15)16(20)17-9-10-19-13(3)11-12(2)18-19/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYADEPORNBWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The ethoxybenzamide moiety can be introduced through a subsequent acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazole-Imidazole Hybrids

Compounds such as N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) (C₂₃H₂₃ClN₆O) share the 3,5-dimethylpyrazole unit but incorporate an imidazole ring and a chlorophenylacetamide group. These modifications result in distinct biological activity:

  • 7c demonstrated antimicrobial activity (tested against bacterial and fungal strains) with a melting point of 144–146°C and a synthesis yield of 70% .
  • The imidazole ring in 7c likely enhances hydrogen bonding and π-π stacking, improving target binding compared to the simpler ethoxybenzamide group in the target compound .

Pyrazole-Thiazole Derivatives

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (C₉H₁₃N₅S) replaces the ethyl-benzamide chain with a thiazole ring . This substitution alters electronic properties:

  • Structural-activity relationship (SAR) studies suggest that such derivatives exhibit antioxidant and antifungal properties, though specific data for the target compound remain unreported .

Pyrazole-Piperidine Carboxamides

1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide features a piperidine-carboxamide group instead of ethoxybenzamide. This modification impacts solubility and bioavailability :

  • The piperidine ring introduces basicity, improving water solubility compared to the hydrophobic ethoxybenzamide group in the target compound .
  • Such analogs are often explored for central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reported Bioactivity Reference
Target Compound C₁₆H₂₁N₃O₂ 3,5-dimethylpyrazole, ethoxybenzamide Not specified
7c (Pyrazole-imidazole hybrid) C₂₃H₂₃ClN₆O 3,5-dimethylpyrazole, imidazole, chloro Antimicrobial
Pyrazole-thiazole derivative C₉H₁₃N₅S 3,5-dimethylpyrazole, thiazole Antioxidant, antifungal
Pyrazole-piperidine carboxamide C₁₃H₂₀N₄O₂ 3,5-dimethylpyrazole, piperidine CNS-targeting potential

Research Findings and Implications

  • Structural Flexibility : The target compound’s ethoxybenzamide group provides steric bulk and lipophilicity, which may hinder water solubility but enhance membrane permeability compared to imidazole or thiazole analogs .
  • Antimicrobial Potential: While direct data are lacking, structural parallels to 7c and pyrazole-thiazole derivatives suggest the target could be optimized for antimicrobial applications via substitution of the benzamide group with heterocycles .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those for 7c and related hybrids, involving nucleophilic substitution or amide coupling reactions, as evidenced by NMR and HRMS characterization in analogs .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its antitumor and antimicrobial properties.

  • Molecular Formula : C17H21N5O
  • Molecular Weight : 311.4 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps including the preparation of the pyrazole derivative and subsequent coupling with ethoxybenzamide. The detailed synthetic pathway is crucial for understanding its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The biological evaluation typically includes:

  • Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
  • Assay Types : Both two-dimensional (2D) and three-dimensional (3D) assays are employed to assess cytotoxicity and antiproliferative effects.

In a comparative study, the compound demonstrated varying degrees of effectiveness across different assays. For instance, it showed higher efficacy in 2D assays compared to 3D models, suggesting that the microenvironment plays a critical role in its activity .

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
MRC-5Not specifiedNot specified

The data indicates that while the compound is effective against cancer cell lines, it also affects normal cells (MRC-5), necessitating further optimization for selectivity .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Tested Organisms : Common strains include E. coli and S. aureus.

The mechanism of action appears to involve interaction with bacterial cell walls or metabolic pathways, although more detailed mechanistic studies are required to elucidate this aspect fully .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

  • Study on Antitumor Activity :
    • A group synthesized various pyrazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines.
    • Results showed that modifications at the pyrazole ring significantly influenced antitumor activity.
  • Antimicrobial Screening :
    • Compounds were screened against clinical isolates of E. coli and S. aureus, revealing significant inhibition zones compared to control groups.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding to targets like cyclooxygenase-2 (COX-2) or sodium channels, focusing on π-π stacking (pyrazole/benzamide) and hydrogen bonding (ethoxy group).
  • Kinetic assays : Measure enzyme inhibition (e.g., IC50 via fluorogenic substrates).
  • Cellular assays : Evaluate anti-inflammatory activity using TNF-α/IL-6 ELISA in macrophage models .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Control experiments : Use known inhibitors (e.g., celecoxib for COX-2) to validate assay reliability.
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

What are the key considerations for crystallizing this compound, and how does crystal packing influence reactivity?

Advanced Research Question

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature control : Crystallize at 4°C to minimize thermal motion.
    Crystal packing (e.g., monoclinic Cc space group) affects hydrogen-bond networks and π-π interactions, which can stabilize reactive intermediates. SHELXL refinement provides precise unit-cell parameters .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Research Question

  • pH stability : Test in buffers (pH 2–10) via UV-Vis spectroscopy; amide bonds may hydrolyze under extreme pH.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C common for pyrazoles).
    Storage recommendations: -20°C in inert atmosphere (N2) for long-term stability .

What strategies enhance the compound’s bioavailability for in vivo studies?

Advanced Research Question

  • Lipid-based formulations : Use PEGylated nanoparticles to improve solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release.
  • Permeability assays : Assess Caco-2 monolayer transport to predict intestinal absorption .

How can researchers validate the compound’s role as a DNA-interacting agent?

Advanced Research Question

  • Gel electrophoresis : Test DNA cleavage under UV light (cf. ethidium bromide staining).
  • Fluorescence quenching : Monitor changes in SYBR Green I emission upon compound binding.
  • Circular dichroism (CD) : Detect conformational shifts in DNA (e.g., B-to-Z transitions) .

What analytical workflows resolve synthetic byproducts or isomeric impurities?

Basic Research Question

  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z corresponding to de-ethoxy derivatives).
  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • 2D-NMR (NOESY) : Distinguish regioisomers through spatial proton correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.